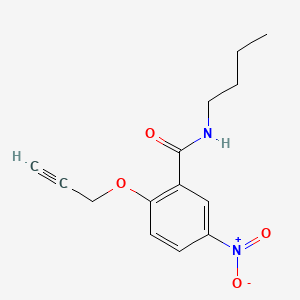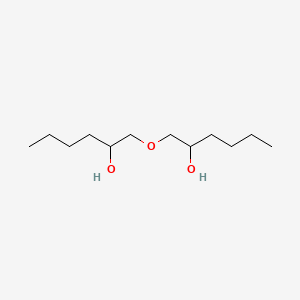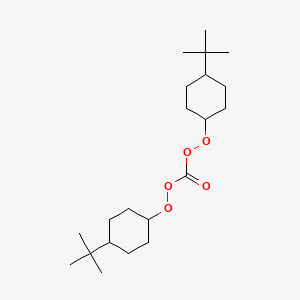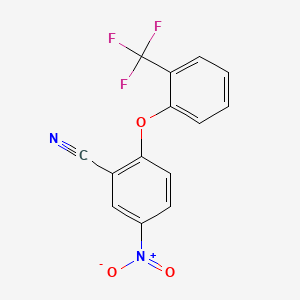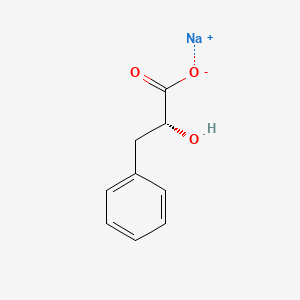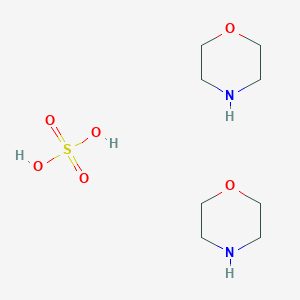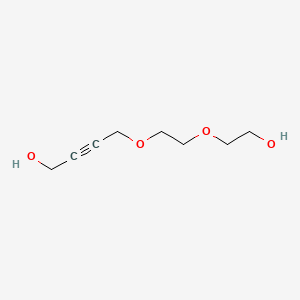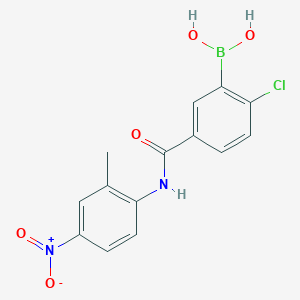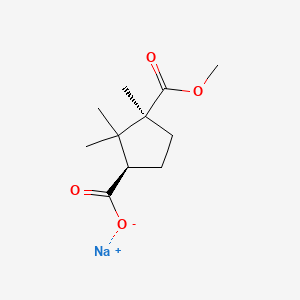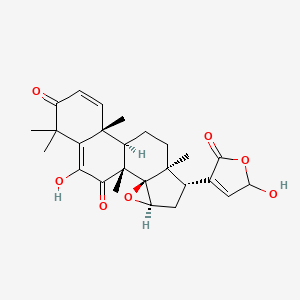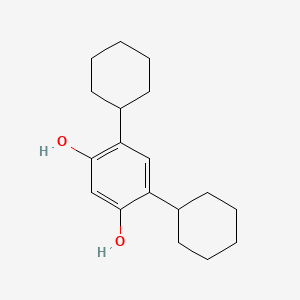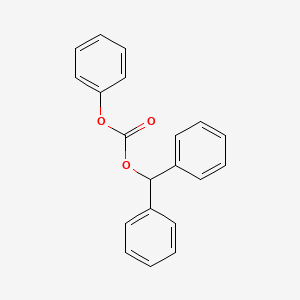
Carbonic acid, diphenylmethyl phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, diphenylmethyl phenyl ester, is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products, pharmaceuticals, and fine chemicals. This particular ester is characterized by its unique structure, which includes a carbonic acid moiety bonded to a diphenylmethyl and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, diphenylmethyl phenyl ester, typically involves the esterification of carbonic acid with diphenylmethyl alcohol and phenol. One common method is the reaction of diphenylmethyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this ester can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, diphenylmethyl phenyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base to yield carbonic acid, diphenylmethanol, and phenol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diphenylmethanol and phenol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbonic acid, diphenylmethanol, phenol.
Reduction: Diphenylmethanol, phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, diphenylmethyl phenyl ester, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which carbonic acid, diphenylmethyl phenyl ester, exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of carbonic acid, diphenylmethanol, and phenol. In reduction reactions, the ester bond is reduced by the transfer of hydride ions from the reducing agent, resulting in the formation of diphenylmethanol and phenol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl benzoate: An ester with a benzene ring and a methyl group.
Phenyl acetate: An ester with a phenyl group and an acetate group.
Uniqueness
Carbonic acid, diphenylmethyl phenyl ester, is unique due to its combination of a carbonic acid moiety with diphenylmethyl and phenyl groups. This unique structure imparts specific chemical properties, such as its ability to form stable complexes and its pleasant aroma, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
38279-20-8 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
benzhydryl phenyl carbonate |
InChI |
InChI=1S/C20H16O3/c21-20(22-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI-Schlüssel |
WGGLZAMARBZMKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


